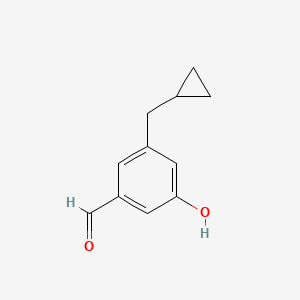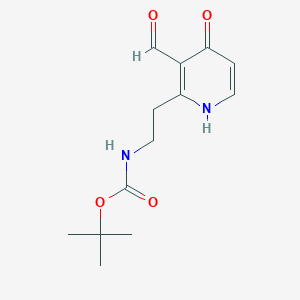
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available starting materials and employing various organic reactions, such as electrophilic aromatic substitution, halogenation, and reduction .
Analyse Des Réactions Chimiques
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction type. Major products formed from these reactions vary based on the reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique chemical structure.
Industry: It can be utilized in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its chemical structure, which allows it to participate in various chemical reactions and interactions. Specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Cyclopropyl-4-(trifluoromethyl)benzene: This compound lacks the isopropyl group, making it less complex in structure.
4-Cyclopropoxy-2-isopropyl-1-(trifluoromethyl)benzene: This isomer has a different arrangement of substituents on the benzene ring, which can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H15F3O |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
1-cyclopropyloxy-4-propan-2-yl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)9-3-6-12(17-10-4-5-10)11(7-9)13(14,15)16/h3,6-8,10H,4-5H2,1-2H3 |
Clé InChI |
KDKYFHSISBCLML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)OC2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



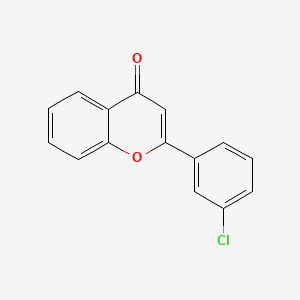


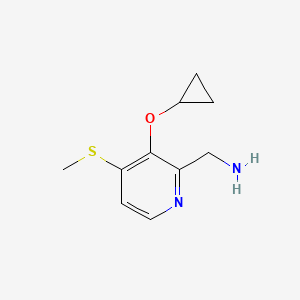
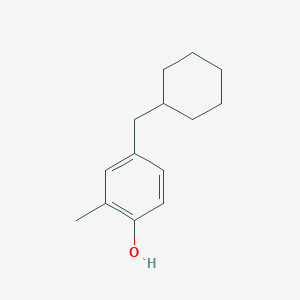
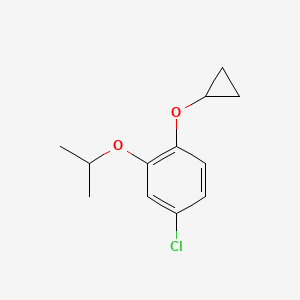
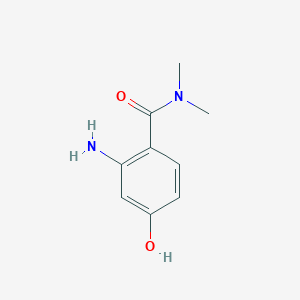

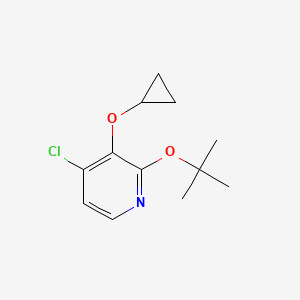
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
